molecular formula C15H10Cl2N2O B5509134 5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5509134
M. Wt: 305.2 g/mol
InChI Key: PWPOTMHHCVQZFO-UHFFFAOYSA-N
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Description

5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a 1,2,4-oxadiazole ring substituted with chlorophenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 2-chloro-4-methylbenzohydrazide with 4-chlorobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced products.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield 2-chloro-4-methylbenzoic acid, while nucleophilic substitution of the chlorine atoms can lead to various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole depends on its specific biological target. Generally, oxadiazoles can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved may include inhibition of bacterial enzymes, interaction with DNA, or modulation of signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Lacks the chloro and methyl substituents, which may result in different biological activities.

    3,5-diphenyl-1,2,4-oxadiazole: Similar structure but with different substituents, leading to variations in chemical reactivity and biological properties.

    2,5-diphenyl-1,3,4-oxadiazole: Different ring structure (1,3,4-oxadiazole) which can affect its chemical and biological behavior.

Uniqueness

The presence of chloro and methyl groups in 5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole may enhance its lipophilicity, stability, and ability to interact with specific biological targets, making it a unique compound with distinct properties compared to its analogs.

Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-9-2-7-12(13(17)8-9)15-18-14(19-20-15)10-3-5-11(16)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPOTMHHCVQZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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